(S)-(Ethylsulfinyl)benzene
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Overview
Description
(S)-(Ethylsulfinyl)benzene is an organic compound with the molecular formula C8H10OS. It is characterized by the presence of an ethylsulfinyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(Ethylsulfinyl)benzene typically involves the oxidation of ethylsulfanylbenzene. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to achieve the desired sulfoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
(S)-(Ethylsulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: Reduction reactions can revert the sulfoxide to the corresponding sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Ethylsulfonylbenzene.
Reduction: Ethylsulfanylbenzene.
Substitution: Nitroethylsulfinylbenzene, halogenated ethylsulfinylbenzene.
Scientific Research Applications
(S)-(Ethylsulfinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-(Ethylsulfinyl)benzene involves its interaction with specific molecular targets. The sulfoxide group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
Ethylsulfanylbenzene: The reduced form of (S)-(Ethylsulfinyl)benzene.
Ethylsulfonylbenzene: The oxidized form of this compound.
Methylsulfinylbenzene: A similar compound with a methyl group instead of an ethyl group
Uniqueness
This compound is unique due to its specific sulfoxide functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical and biological applications, distinguishing it from its similar counterparts .
Properties
Molecular Formula |
C8H10OS |
---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
[(S)-ethylsulfinyl]benzene |
InChI |
InChI=1S/C8H10OS/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3/t10-/m0/s1 |
InChI Key |
DUVLJBQCIZCUMW-JTQLQIEISA-N |
Isomeric SMILES |
CC[S@](=O)C1=CC=CC=C1 |
Canonical SMILES |
CCS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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